molecular formula C8H5ClF2O2 B12835009 3-(Difluoromethoxy)benzoyl chloride

3-(Difluoromethoxy)benzoyl chloride

Cat. No.: B12835009
M. Wt: 206.57 g/mol
InChI Key: SHFZPCPNQWWGPU-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzoyl chloride is an organofluorine compound characterized by a benzoyl chloride moiety substituted with a difluoromethoxy (–OCHF₂) group at the meta position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of active pharmaceutical ingredients (APIs) such as roflumilast, a PDE4 inhibitor used for chronic obstructive pulmonary disease (COPD) . Its molecular formula is C₈H₅ClF₂O₂, with a molecular weight of 214.57 g/mol. The difluoromethoxy group enhances metabolic stability and lipophilicity, influencing both pharmacokinetic and pharmacodynamic properties of derived molecules .

Properties

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

3-(difluoromethoxy)benzoyl chloride

InChI

InChI=1S/C8H5ClF2O2/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H

InChI Key

SHFZPCPNQWWGPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)benzoyl chloride typically involves the reaction of 3-(difluoromethoxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The difluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This property is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(difluoromethoxy)benzoyl chloride, a comparative analysis with structurally analogous benzoyl chlorides is provided below. Key compounds include:

3-(Trifluoromethoxy)benzoyl Chloride

  • Molecular Formula : C₈H₄ClF₃O₂
  • Molecular Weight : 224.56 g/mol
  • CAS No.: 86270-03-3
  • Substituent : Trifluoromethoxy (–OCF₃) at meta position.
  • Key Differences: The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, leading to higher electrophilicity at the carbonyl carbon. This increases reactivity in nucleophilic acyl substitution reactions (e.g., amidation) . Applications: Widely used in agrochemicals and pharmaceuticals due to its superior hydrolytic stability compared to non-fluorinated analogs. Market projections indicate a compound annual growth rate (CAGR) of 5.2% (2020–2025) for trifluoromethoxy derivatives .

3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl Chloride

  • Molecular Formula : C₁₄H₉Cl₂FO₂
  • Molecular Weight : 307.13 g/mol
  • CAS No.: 1160250-70-3
  • Substituent : 2-Chloro-4-fluorophenylmethoxy group at meta position.
  • Key Differences :
    • The bulky aromatic substituent introduces steric hindrance, reducing reaction rates in acylations compared to smaller groups like –OCHF₂ .
    • Applications: Specialized intermediate in the synthesis of kinase inhibitors, where steric bulk is advantageous for target selectivity .

2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl Chloride

  • Molecular Formula : C₁₅H₁₂ClFO₃
  • Molecular Weight : 294.71 g/mol
  • CAS No.: 1160250-80-5
  • Substituent : 3-Fluorobenzyloxy and methoxy groups at ortho and meta positions.
  • Key Differences :
    • The dual substitution pattern (methoxy and fluorobenzyloxy) enhances solubility in polar aprotic solvents (e.g., DMF, THF) but complicates regioselective reactions .
    • Hazard Profile: Classified as an irritant due to reactive benzoyl chloride and fluorine content .

Stability and Handling Considerations

  • Hydrolytic Sensitivity : All benzoyl chlorides require anhydrous storage. The difluoromethoxy derivative exhibits moderate moisture sensitivity compared to trifluoromethoxy analogs .
  • Thermal Stability : Trifluoromethoxy derivatives decompose above 200°C, while difluoromethoxy analogs are stable up to 180°C .

Biological Activity

3-(Difluoromethoxy)benzoyl chloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of difluoromethoxy groups can significantly influence the compound's interaction with biological targets, enhancing its pharmacological profiles.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzoyl group attached to a difluoromethoxy substituent. The molecular formula is C8H6ClF2O, and it has distinct physical and chemical properties that contribute to its biological activity.

PropertyValue
Molecular Weight196.58 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsBenzoyl, Difluoromethoxy

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity and metabolic stability, which can lead to improved binding affinities for target proteins.

  • Enzyme Inhibition : Studies suggest that compounds with similar structures can act as inhibitors for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The presence of fluorine atoms can facilitate stronger interactions through halogen bonding, which may enhance receptor binding activities.

Biological Activity Studies

Research has focused on the biological implications of this compound in various contexts:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be linked to the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.
  • Anticancer Properties : Compounds with similar functional groups have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Pharmacokinetics : The introduction of difluoromethoxy groups has been associated with altered pharmacokinetic profiles, including enhanced absorption and distribution characteristics.

Case Studies

Several studies have explored the biological effects of fluorinated benzoyl derivatives:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated a series of benzoyl derivatives, including those with difluoromethoxy substitutions. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines (PubMed ID: 27083258) .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of difluoromethoxy-containing compounds against a range of pathogens. The findings suggested that these compounds could serve as effective agents against resistant bacterial strains (ACS Publications) .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile:

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